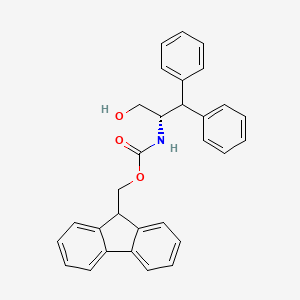

N-Fmoc-beta-phenyl-L-phenylalaninol

Description

Non-Canonical Amino Acids and Their Impact

Life is predominantly built from a set of 20 canonical amino acids, which are directly encoded by an organism's genome to assemble proteins. nih.gov However, the field of chemical biology has increasingly turned to non-canonical amino acids (ncAAs)—those not found in the standard genetic code—to build novel peptides and proteins with enhanced properties. nih.gov Among these, beta-amino acids are a prominent class, distinguished by having their amino group attached to the beta-carbon, one atom further from the carboxyl group than in standard alpha-amino acids.

This seemingly small structural change has profound consequences. Peptides that incorporate beta-amino acids, known as β-peptides, often exhibit remarkable resistance to enzymatic degradation, a major hurdle for conventional peptide-based drugs. researchgate.net Furthermore, β-amino acids can induce unique and stable secondary structures, such as helices and sheets, that differ from those formed by their alpha-amino acid counterparts. researchgate.netacs.org This allows for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and activity. nih.govtandfonline.com Derivatives of β-phenylalanine, in particular, are recognized as valuable scaffolds in medicinal chemistry for conferring improved druggability and biological activity. nih.govtandfonline.com

The Role of Amino Alcohols in Synthesis

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.comwikipedia.org This bifunctionality makes them exceptionally versatile intermediates in organic synthesis. alfa-chemistry.com Chiral amino alcohols, which possess a defined three-dimensional structure, are especially prized. They can be synthesized from natural amino acids through the reduction of the carboxylic acid group.

In advanced synthesis, chiral amino alcohols serve two primary roles. First, they are used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a subsequent chemical reaction to produce a specific stereoisomer. Second, they act as fundamental chiral building blocks, where their entire structure is integrated into the final target molecule, contributing a key stereocenter. nih.gov This is crucial in pharmaceutical development, where the chirality of a drug molecule is often a key determinant of its efficacy and safety. nih.gov The β-amino alcohol structure is a component of numerous biologically active molecules and is a key target in asymmetric synthesis. alfa-chemistry.comnih.gov

N-Fmoc-beta-phenyl-L-phenylalaninol sits (B43327) at the intersection of these two important classes of molecules, embodying the structural novelty of a beta-amino acid and the synthetic utility of a chiral amino alcohol.

Structure

3D Structure

Properties

Molecular Formula |

C30H27NO3 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C30H27NO3/c32-19-28(29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)31-30(33)34-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29,32H,19-20H2,(H,31,33)/t28-/m1/s1 |

InChI Key |

GTQJPGCIQDBNDB-MUUNZHRXSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

sequence |

X |

Origin of Product |

United States |

Significance As a Chiral Building Block for Complex Molecular Architectures

A chiral building block is an enantiomerically pure compound used as a starting material to construct larger, more complex molecules with precise stereochemical control. nih.govacs.org The use of such building blocks is a cornerstone of modern drug discovery and natural product synthesis. N-Fmoc-beta-phenyl-L-phenylalaninol is an exemplary chiral building block due to its unique combination of features.

The "L" designation in its name signifies a specific, predefined stereochemistry at the chiral centers. This allows chemists to introduce a specific spatial arrangement of atoms into a target molecule, which is critical for biological interactions, such as a drug binding to its receptor.

The compound possesses two key functional groups for synthetic elaboration: a hydroxyl (-OH) group and an Fmoc-protected amino (-NHFmoc) group.

The Fmoc protecting group is specifically designed for use in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com This technique allows for the step-by-step assembly of peptide chains on a solid support. The Fmoc group is stable to most reaction conditions but can be cleanly removed with a mild base, allowing the next amino acid in the sequence to be added. The use of Fmoc-protected amino acids is central to the synthesis of peptides and their analogues for research and therapeutic development. chemimpex.comchemimpex.com

The free hydroxyl group provides an additional site for chemical modification. It can be used to attach other molecules, such as linkers for bioconjugation, fluorescent labels for imaging studies, or other functional groups to modulate the compound's properties. chemimpex.com

By incorporating this building block, researchers can create complex peptides and peptidomimetics containing a conformationally unique beta-amino alcohol residue, thereby influencing the final molecule's shape, stability, and biological function. acs.orgchemimpex.com

Table 1: Physicochemical Properties of the Related Compound Fmoc-L-β-phenylalanine This table provides data for the closely related precursor acid, as it is extensively documented and provides context for the derivative alcohol.

Click to view table

| Property | Value | Source(s) |

| Synonyms | (R)-3-(Fmoc-amino)-3-phenylpropionic acid, Fmoc-L-β-Phe-OH | sigmaaldrich.comchemimpex.com |

| CAS Number | 220498-02-2 | sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₂₄H₂₁NO₄ | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 387.44 g/mol | chemimpex.com |

| Appearance | Pale white solid / powder | sigmaaldrich.comchemimpex.com |

| Melting Point | 180-184 °C | sigmaaldrich.com |

| Primary Application | Peptide synthesis | sigmaaldrich.comchemimpex.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.comchemimpex.com |

Overview of Research Trajectories for N Fmoc Beta Phenyl L Phenylalaninol Derivatives

Stereoselective Synthesis Approaches for this compound

The creation of the specific stereoisomer, this compound, hinges on stereoselective synthetic methods. These approaches can be broadly categorized into the reduction of a pre-existing chiral precursor or the de novo asymmetric construction of the chiral amino alcohol scaffold.

Reduction Pathways of N-Fmoc-L-Phenylalanine Carboxylic Acid to the Corresponding Alcohol

A primary and direct route to obtaining N-Fmoc-L-phenylalaninol is through the reduction of the carboxylic acid moiety of the readily available N-Fmoc-L-phenylalanine. The key challenge in this transformation is to achieve chemoselective reduction of the carboxylic acid without affecting the base-labile Fmoc protecting group or causing racemization of the chiral center.

Several reducing systems have been developed for this purpose:

Borane (B79455) Reagents : Borane-methyl sulfide (B99878) (BMS) is a widely used reagent for the reduction of carboxylic acids, including N-protected amino acids. orgsyn.org It offers high selectivity for the carboxyl group. Another effective system involves sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), which generates borane in situ. researchgate.net

Mixed Anhydride Method : A two-step, one-pot procedure involves the activation of the carboxylic acid, for example, with cyanuric chloride and N-methylmorpholine, followed by reduction with NaBH₄ in an aqueous medium. sciencemadness.org This method is notable for its mild conditions, which are compatible with the Fmoc group. sciencemadness.org A similar approach uses benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP) for activation before the NaBH₄ reduction. sciencemadness.org

Lithium Aluminium Hydride (LAH) : While a powerful reducing agent capable of converting amino acids to amino alcohols, LAH can potentially cleave the Fmoc group. orgsyn.orgsciencemadness.org Its use, therefore, requires careful control of reaction conditions or is often employed for the reduction of the unprotected amino acid, followed by N-protection. orgsyn.org

Table 1: Comparison of Reducing Agents for N-Fmoc-L-phenylalanine

| Reducing Agent/System | Advantages | Disadvantages/Considerations |

| Borane-Methyl Sulfide (BMS) | High selectivity for carboxylic acids. | Requires anhydrous conditions and careful handling. |

| NaBH₄ / BF₃·Et₂O | Readily available reagents; effective reduction. | BF₃·Et₂O is corrosive and moisture-sensitive. |

| Cyanuric Chloride / NaBH₄ | Mild conditions; compatible with Fmoc group. | Two-step, one-pot procedure. sciencemadness.org |

| Lithium Aluminium Hydride (LAH) | Powerful and fast reduction. | Can cleave the Fmoc group; highly reactive. orgsyn.orgsciencemadness.org |

Asymmetric Synthesis of β-Phenylalaninol and Related Chiral Amino Alcohol Scaffolds

Asymmetric synthesis provides a powerful alternative for constructing the β-phenylalaninol backbone, especially for creating analogues with diverse substitutions. These methods build the chiral centers with high enantiomeric purity from achiral or prochiral starting materials.

Recent advances in catalysis have opened several avenues:

Metallocatalysis : Asymmetric transition-metal-catalyzed reactions are prominent. For instance, palladium-catalyzed hydroesterification of arylenimides has been used to produce β-phenylalanine derivatives with high enantioselectivity, which can then be reduced to the corresponding amino alcohols. nih.gov Similarly, copper-catalyzed hydroamination reactions of cinnamates offer a route to chiral β-amino esters, precursors to β-phenylalaninols. nih.gov

Biocatalysis : Enzymes offer unparalleled stereoselectivity for synthesizing chiral molecules. Phenylalanine ammonia (B1221849) lyases (PAL) have been engineered to catalyze the asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov Furthermore, a combination of chemical synthesis and biocatalysis, using enzymes like lipases for kinetic resolution of racemic esters, can yield enantiomerically pure β-phenylalanine. nih.gov This can subsequently be reduced to the desired (R)- or (S)-β-phenylalaninol. nih.gov Multi-enzyme cascades, combining alcohol dehydrogenases and transaminases, have also been developed for the synthesis of phenylpropanolamine stereoisomers, demonstrating the potential for creating complex chiral amino alcohols. d-nb.info

These asymmetric methods are particularly valuable for producing non-natural amino alcohols and derivatives that are not accessible from the chiral pool.

Protecting Group Regimes and Fmoc-Chemistry Considerations in this compound Synthesis

The success of synthesizing and manipulating this compound relies heavily on a robust protecting group strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to this strategy, primarily due to its unique cleavage conditions.

The Fmoc group is a carbamate (B1207046) used to protect the primary amino group of phenylalaninol. organic-chemistry.org Its key features include:

Base Lability : The Fmoc group is stable under acidic and many reductive conditions but is readily cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent. organic-chemistry.org

Orthogonality : This base lability makes the Fmoc group orthogonal to acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group. numberanalytics.com This orthogonality is fundamental in complex multi-step syntheses, allowing for the selective deprotection of one functional group while another remains protected. organic-chemistry.orgnumberanalytics.com

During the synthesis, several considerations related to Fmoc chemistry are crucial:

Introduction of the Fmoc Group : The Fmoc group is typically introduced using reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Care must be taken during this step to avoid side reactions, such as the formation of Fmoc-β-alanine or dipeptide impurities. nih.gov Using silylated intermediates has been proposed to prevent oligomerization during the protection step. nih.gov

Stability : While robust, the Fmoc group's stability must be considered when choosing reagents for other transformations in the molecule. For example, strongly nucleophilic or basic conditions outside of the intended deprotection step must be avoided. Some powerful reducing agents, like LAH, can also cleave the Fmoc group. sciencemadness.org

The strategic use of the Fmoc group, often in concert with other orthogonal protecting groups for other functionalities, is essential for the successful synthesis and subsequent derivatization of this compound. numberanalytics.com

Advanced Derivatization Strategies for Functionalization of this compound

The this compound scaffold can be further elaborated to create a diverse range of molecules for various applications. Advanced derivatization strategies focus on modifying the side-chain or introducing specific linkers for conjugation.

Side-Chain Modifications and Diversification Through Functional Group Introduction

Modification of the phenyl ring on the side chain is a primary strategy for creating analogues with altered properties. This can be achieved either by starting with a pre-functionalized precursor or by post-synthetically modifying the phenyl group.

Synthesis from Functionalized Precursors : The synthetic routes used to create the β-phenylalanine backbone can be adapted by using substituted starting materials. For example, using a substituted benzaldehyde (B42025) in a multi-step synthesis can lead to a phenyl ring bearing functional groups such as nitro, halo, or alkoxy groups. nih.gov Building blocks like Fmoc-Phe(4-NO₂)-OH are commercially available and can be reduced to the corresponding phenylalaninol derivative, which would contain a nitro group on the phenyl ring. peptide.com This nitro group can then be further reduced to an amine, providing a handle for subsequent reactions.

Post-Synthetic Modification : Standard aromatic chemistry, such as nitration, halogenation, or acylation, could potentially be applied to the phenyl ring, although chemoselectivity with the rest of the molecule would be a significant challenge.

A powerful method for derivatization involves palladium-catalyzed cross-coupling reactions, which can be used to attach various groups to a halogenated phenyl ring, greatly diversifying the available structures. researchgate.net

Strategic Linker Chemistry for Bioconjugation and Material Integration

To integrate this compound into larger systems like peptides, proteins, or materials, a reactive handle or linker must be incorporated into the molecule. This is typically achieved by introducing a functional group onto the side-chain phenyl ring that is suitable for conjugation chemistry.

Installation of a Reactive Handle : As described previously, a functional group like an amine (from reduction of a nitro group) or a carboxylic acid can be introduced onto the phenyl ring. peptide.com These functional groups can then be used in standard bioconjugation reactions, such as amide bond formation.

Orthogonally Protected Handles : For more complex constructions, an orthogonally protected functional group can be incorporated. For example, the use of a building block like Fmoc-L-Phe(4-NH-Alloc)-OH, where the side-chain amine is protected with an allyloxycarbonyl (Alloc) group, allows for selective deprotection of the side chain using a palladium catalyst without affecting the Fmoc or other acid/base-labile groups. iris-biotech.de This unmasked amine can then be selectively reacted to attach a linker or another molecule. iris-biotech.de

Click Chemistry : Introducing an azide (B81097) or alkyne group onto the phenyl ring would enable the use of highly efficient and specific "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or material integration.

These derivatization strategies transform the core this compound structure into a versatile building block for a wide range of chemical and biological applications.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Fmoc-protected amino alcohols in solution. Both ¹H and ¹³C NMR provide atom-level information, enabling the complete assignment of the molecular skeleton and offering insights into the molecule's preferred conformation.

Detailed analysis of related compounds, such as fluorinated diphenylalanines, reveals key spectral regions. acs.org For a molecule like this compound, the ¹H NMR spectrum would be characterized by distinct signals corresponding to the fluorenyl (Fmoc), benzyl, and amino alcohol backbone protons.

Key ¹H NMR Spectral Regions (in DMSO-d₆):

Aromatic Protons (Fmoc and Phenyl Rings): Typically appear in the downfield region of δ 7.0–8.0 ppm as a complex series of multiplets. uts.edu.auchemicalbook.com The eight protons of the fluorenyl group often show distinct signals, with those nearest to the carbamate linkage being shifted further downfield. chemicalbook.com

Carbamate and Backbone Protons: The NH proton of the Fmoc-carbamate linkage typically appears as a doublet around δ 7.5-8.2 ppm. uts.edu.au The methine (CH) and methylene (B1212753) (CH₂) protons of the Fmoc group and the α-CH and β-CH of the phenylalaninol backbone would likely resonate in the δ 4.0–4.5 ppm range. uts.edu.au

Hydroxyl Proton: The CH₂OH group's protons would appear as multiplets, with their chemical shift influenced by hydrogen bonding and solvent.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these proton and carbon signals and confirming connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing critical data for constructing a detailed 3D conformational model of the molecule in solution.

Table 1: Representative ¹H NMR Chemical Shift Data for the Related Compound Fmoc-L-phenylalanine (Fmoc-Phe-OH) in DMSO-d₆ This table provides an example of typical chemical shifts for a structurally similar compound.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (OH) | ~12.78 | Broad Signal |

| Fmoc Aromatic (CH) | 7.89 | Doublet |

| Fmoc Aromatic (CH) | 7.76 | Triplet |

| Fmoc Aromatic (CH) | 7.65 | Multiplet |

| Fmoc Aromatic (CH) | 7.41 | Triplet |

| Phenylalanine Aromatic (CH) | 7.2-7.3 | Multiplet |

| Fmoc & α-CH | 4.1-4.3 | Multiplet |

| β-CH₂ | 2.8-3.1 | Multiplet |

| Data sourced from ChemicalBook. chemicalbook.com |

Advanced Mass Spectrometry Techniques for Precise Molecular Integrity and Purity Assessment

Advanced mass spectrometry (MS) is vital for verifying the molecular weight and assessing the purity of synthesized this compound. Techniques like Electrospray Ionization (ESI) provide a soft ionization method that typically yields the intact molecular ion, allowing for precise mass determination.

For the related compound Fmoc-L-phenylalanine (C₂₄H₂₁NO₄), the exact mass is 387.1471 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, which is a stringent test of the elemental composition. The expected molecular formula for this compound is C₃₀H₂₇NO₃, with a monoisotopic mass of approximately 449.20 g/mol .

In addition to the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺), mass spectrometry reveals characteristic fragmentation patterns that can be used for structural confirmation. A hallmark fragmentation in Fmoc-protected compounds involves the cleavage of the Fmoc group. This often results in a prominent fragment ion at m/z 179, corresponding to the dibenzofulvene cation, and a fragment at m/z 222, representing the Fmoc-oxy cation, or a loss of 222 Da from the parent ion.

Table 2: Key Mass Spectrometry Data for the Analog Fmoc-L-phenylalanine

| Parameter | Value |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| Monoisotopic Mass | 387.14705815 Da |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺ |

| Key Fragment Ions (m/z) | 165 (phenylalanine-H)⁺, 178/179 (dibenzofulvene), 120 (PhCH₂CHNH₂)⁺ |

| Data sourced from PubChem. nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of this compound

Circular Dichroism (CD) spectroscopy is an essential tool for probing the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information on the conformation of the peptide backbone and the spatial arrangement of chromophores.

For Fmoc-containing compounds, the fluorenyl group itself is a powerful chromophore. Studies on Fmoc-diphenylalanine (Fmoc-FF) hydrogels show that the Fmoc group gives rise to characteristic CD signals between 250 and 320 nm. acs.orgmdpi.com The sign and intensity of these signals are exquisitely sensitive to the local chiral environment and π-π stacking interactions between adjacent Fmoc moieties. acs.orgresearchgate.net In a disassembled state, the Fmoc group typically shows a dichroic signal around 307 nm. mdpi.com

Upon self-assembly into ordered structures like β-sheets, as observed in Fmoc-FF, new CD signals emerge. An antiparallel β-sheet arrangement often produces a characteristic signal in the far-UV region (around 218 nm). nih.gov The temperature dependence of CD spectra can be used to study the thermal stability of any aggregates or defined conformational states. acs.orgnih.gov For this compound, CD spectroscopy would be critical for confirming that the L-phenylalaninol stereocenter is preserved during synthesis and for studying any solvent- or concentration-dependent self-assembly behavior.

Table 3: Representative Circular Dichroism Findings for Fmoc-Dipeptide Systems

| Spectral Feature | Wavelength (nm) | Structural Interpretation |

| Positive Cotton Effect | ~262 | Excitonic coupling of Fmoc groups in an aggregated state. acs.org |

| Negative Cotton Effect | ~306 | Chirality of the Fmoc group arrangement in aggregates. acs.org |

| Negative Band | ~218 | Presence of β-sheet secondary structures. nih.gov |

| Isodichroic Point | Variable | Indicates a two-state transition between conformational states (e.g., during thermal melting). acs.org |

| Data interpreted from studies on Fmoc-diphenylalanine. acs.orgnih.gov |

X-ray Diffraction and Solid-State Analysis of this compound Architectures

Single-crystal X-ray diffraction (XRD) provides the most definitive, atomic-resolution picture of a molecule's structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. It also reveals the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

While a crystal structure for this compound is not publicly available, data from the closely related Fmoc-L-phenylalanine provides a useful reference. nih.gov The crystal structure of Fmoc-L-phenylalanine (COD ID: 7220753) was solved and demonstrates how the molecules arrange in a crystalline lattice. Such an analysis for this compound would definitively establish its stereochemistry and solid-state conformation.

For materials that form semi-crystalline aggregates or gels, such as those formed by Fmoc-diphenylalanine, Powder X-ray Diffraction (PXRD) is employed. PXRD patterns show characteristic diffraction peaks that correspond to repeating structural motifs. For example, the diffraction patterns of Fmoc-FF gels show peaks consistent with the distances between β-sheets and the π-stacking distance of the Fmoc groups, confirming the self-assembled architecture. nih.govresearchgate.net

Table 4: Crystallographic Data for the Analog Fmoc-L-phenylalanine (COD ID: 7220753)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 13.1570 |

| b (Å) | 4.9083 |

| c (Å) | 16.1242 |

| β (°) | 113.135 |

| Z | 2 |

| Data sourced from the Crystallography Open Database via PubChem. nih.gov |

Applications of N Fmoc Beta Phenyl L Phenylalaninol in Designed Molecular Systems

Integration into Peptidomimetic Scaffolds and Non-Peptidic Oligomers

The incorporation of non-natural amino acids and their derivatives into peptide sequences is a cornerstone of medicinal chemistry, aiming to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. N-Fmoc-beta-phenyl-L-phenylalaninol serves as a key component in the construction of peptidomimetics, molecules that mimic the structure and function of natural peptides.

Design and Synthesis of Conformationally Constrained Peptidomimetics Incorporating this compound

The ability to control the three-dimensional structure of a molecule is paramount in designing effective therapeutic agents. The incorporation of rigid structural elements into a peptide backbone can pre-organize it into a specific conformation, enhancing its binding affinity and selectivity for a biological target. The synthesis of conformationally constrained peptidomimetics often involves the use of building blocks that induce specific turns or bends in the molecular structure. nih.gov

Researchers have developed modular synthetic approaches to create constrained peptidomimetics. nih.gov These methods often involve multi-component reactions that allow for significant diversification of the resulting molecules. nih.gov While detailed studies on peptidomimetics specifically incorporating this compound are not extensively documented in the provided search results, the principles of using constrained amino acid analogues are well-established. For instance, the enantioselective preparation of (2S,3R)-3-phenylpipecolic acid, a constrained phenylalanine analogue, highlights the importance of such building blocks in inducing defined geometry in peptides. nih.gov By constraining the phi (φ) and chi (χ1) torsion angles, these analogues serve as valuable tools for controlling peptide conformation. nih.gov

Role in Modulating Molecular Recognition Elements in Artificial Systems

Molecular recognition, the specific interaction between two or more molecules, is fundamental to many biological processes. The development of artificial systems that can mimic or interfere with these interactions is a major goal in supramolecular chemistry and drug design. The unique structural and chemical properties of this compound make it a candidate for modulating molecular recognition events.

The Fmoc group itself is known for its role in self-assembly processes. For example, Fmoc-diphenylalanine (Fmoc-FF) is a well-studied peptide hydrogelator, capable of forming self-supporting and homogeneous hydrogels through the spontaneous aggregation of nanofibers. mdpi.com This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions, where the aromatic fluorenyl and phenyl groups play a crucial role. While this example does not directly involve this compound, it illustrates the potential of the Fmoc moiety to drive the formation of ordered supramolecular structures. The presence of both the bulky Fmoc group and the phenyl rings in this compound suggests its potential to participate in and influence molecular recognition events within artificial systems through similar non-covalent interactions.

Utilization as a Chiral Building Block in Complex Total Synthesis Endeavors

The synthesis of complex, biologically active natural products is a significant challenge in organic chemistry. These endeavors often require a toolbox of chiral building blocks that can be elaborated into the final target molecule with high stereochemical control. This compound, with its defined stereochemistry, serves as a valuable precursor in such synthetic campaigns.

Intermediate in the Total Synthesis of Natural Products

Beta-phenylalanine derivatives are found in a variety of natural products with interesting biological activities. nih.gov For example, they are components of the anti-Helicobacter pylori antibiotics Pyloricidin A, B, and C, and the antifungal agent Jaspamide. nih.gov The synthesis of these and other complex natural products often relies on the availability of chiral building blocks like this compound. The Fmoc protecting group is particularly advantageous in solid-phase peptide synthesis (SPPS), a technique widely used for the assembly of peptides and peptidomimetics, due to its lability to basic conditions, which are orthogonal to the acid-labile protecting groups often used for side chains. nih.gov

Precursor for Advanced Synthetic Intermediates

Beyond its direct incorporation into target molecules, this compound can be chemically modified to generate a range of advanced synthetic intermediates. The amino alcohol functionality provides a handle for various chemical transformations. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The amine, protected by the Fmoc group, can be deprotected to allow for further functionalization. This versatility makes it a valuable starting material for creating a diverse array of chiral molecules.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, is a powerful tool in modern organic synthesis. The development of new and efficient chiral ligands is crucial for expanding the scope of asymmetric transformations. The chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel chiral ligands.

While the direct use of this compound as a ligand is not extensively reported, the principles of using chiral amino alcohols and their derivatives in asymmetric catalysis are well-established. These compounds can be coordinated to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. The synthesis of chiral derivatives of beta-alanine (B559535) containing the alpha-phenylethyl group has been shown to be a useful strategy for the asymmetric synthesis of beta-amino acids. nih.gov This highlights the potential of beta-amino functionalized compounds in stereoselective synthesis. The structural features of this compound, with its multiple stereocenters and functional groups, offer numerous possibilities for the design and synthesis of new chiral ligands for a variety of asymmetric reactions.

Design Principles for this compound-Derived Ligands

No research findings are available for this topic.

Stereocontrol Mechanisms and Enantioselective Catalytic Applications

No research findings are available for this topic.

Investigation of Supramolecular Assembly and Self Organizing Systems Incorporating N Fmoc Beta Phenyl L Phenylalaninol

Principles of Self-Assembly Driven by Fmoc-Derived Hydrophobic and Aromatic Interactions

The primary driving force for the self-assembly of Fmoc-conjugated molecules is the inherent hydrophobicity and aromatic nature of the fluorenyl group. beilstein-journals.org In aqueous environments, the large, nonpolar surface of the Fmoc moiety induces a significant entropic penalty on the surrounding water molecules, promoting molecular aggregation to minimize this unfavorable interaction. This hydrophobic collapse is the initial step that brings the N-Fmoc-beta-phenyl-L-phenylalaninol molecules into close proximity, enabling more specific, short-range interactions to take over.

Once aggregated, the planar structure of the fluorenyl rings facilitates intermolecular π-π stacking, a non-covalent interaction that provides substantial enthalpic stabilization to the nascent assembly. nih.govrsc.org This stacking of the Fmoc groups is a defining characteristic of Fmoc-amino acid and peptide self-assembly, often leading to the formation of a stable, core-like structure around which the rest of the molecule organizes. nih.govnih.gov The combination of these hydrophobic and aromatic interactions makes the Fmoc group a powerful motif for initiating and directing the formation of ordered supramolecular architectures from simple building blocks. beilstein-journals.orgrsc.org

Formation of Hierarchical Supramolecular Structures (e.g., Fibers, Hydrogels, Organogels)

The initial self-assembly of this compound monomers is expected to yield one-dimensional (1D) nanostructures, such as fibers, ribbons, or nanotubes. manchester.ac.uk This process is hierarchical: molecules assemble into primary structures (e.g., β-sheet-like tapes), which then associate to form elongated fibrils. researchgate.netresearchgate.net These fibrils can further entangle or cross-link through non-covalent interactions to create a three-dimensional (3D) network that pervades the solvent.

When the solvent is water, this 3D network can immobilize a large volume of water molecules, resulting in the formation of a supramolecular hydrogel. researchgate.netrsc.org The mechanical properties of these hydrogels are highly dependent on the density and connectivity of the fibrillar network. acs.org Given its high aromatic content and hydrogen bonding potential, this compound is a strong candidate for forming robust hydrogels. If an organic solvent is used, the same principles can lead to the formation of an organogel.

The morphology of the resulting supramolecular structures is not fixed but can be precisely controlled by manipulating the environmental conditions during assembly. Key parameters include pH, solvent composition, concentration, and temperature. rsc.orgresearchgate.net For instance, studies on the closely related Fmoc-phenylalanine (Fmoc-F) show that changes in pH can dramatically alter the final assembled state by modifying the ionization state of the molecule, which in turn affects intermolecular electrostatic and hydrogen bonding interactions. researchgate.net Similarly, the choice of solvent can dictate the resulting morphology; different structures are observed when assembly is triggered in water versus organic co-solvents like DMSO or THF. researchgate.netnih.gov

The table below summarizes findings from analogous Fmoc-amino acid systems, illustrating the impact of various conditions on self-assembly.

| Condition | Effect on Self-Assembly of Fmoc-Amino Acid Analogues | Observed Morphologies | References |

| pH | Alters ionization state, affecting electrostatic repulsion and H-bonding. Can trigger gelation as pH approaches the pKa of functional groups. | Fibrils, Ribbons, Hydrogels | researchgate.netnih.gov |

| Solvent | Modifies solubility and solvophobic effects. Organic co-solvents (e.g., DMSO, THF) can be used to dissolve the compound before triggering assembly with water. | Fibers, Tubes, Crystalline Flowers | researchgate.net |

| Concentration | Assembly occurs above a critical aggregation/gelation concentration (CGC). Higher concentrations lead to denser fibrillar networks and stronger gels. | Dispersed Structures → Entangled Fibers → Hydrogel | researchgate.net |

| Temperature | Can be used as a trigger (heating-cooling cycle) to overcome kinetic traps and achieve thermodynamically stable structures. | Varies; can induce transitions between morphologies | researchgate.netchemrxiv.org |

| Ionic Strength | Addition of salts can screen electrostatic charges, promoting the aggregation of charged molecules and modulating fiber bundling. | Nanodroplets → Isolated Nanofibers → Bundled Fibers | rsc.org |

A comprehensive understanding of the hierarchical structures formed by this compound requires a combination of characterization techniques spanning multiple length scales.

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for visualizing the morphology of the assembled nanostructures, providing direct evidence of fibers, ribbons, or other forms, as well as their dimensions and network structure. nih.govmanchester.ac.uknih.gov

Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to probe the hydrogen-bonding environment, particularly to identify the presence of β-sheet-like intermolecular arrangements through shifts in the amide I and N-H vibrational bands. manchester.ac.ukresearchgate.net

Circular Dichroism (CD) Spectroscopy provides information on the chiral arrangement and secondary structure of the assembled molecules. nih.govnih.gov Specific CD signals can indicate the formation of ordered β-sheet structures. nih.gov

Fluorescence Spectroscopy is highly effective for monitoring the self-assembly process, as the fluorenyl group is fluorescent. Changes in the emission spectrum, such as the appearance of an excimer peak, can provide direct evidence of π-π stacking between Fmoc moieties. nih.govnih.gov

Scattering Techniques: Wide-Angle X-ray Scattering (WAXS) provides quantitative data on the characteristic distances within the assembled structure, such as the d-spacing corresponding to β-sheet formation and π-π stacking. nih.govmanchester.ac.ukresearchgate.net

Rheology: Oscillatory rheology is used to quantify the mechanical properties (e.g., storage modulus G' and loss modulus G'') of the bulk material, confirming hydrogel or organogel formation and measuring its stiffness and viscoelasticity. acs.orgnih.govamazonaws.com

Mechanistic Insights into Non-Covalent Interactions Governing Self-Assembly

The stability and structure of the self-organized systems are dictated by a synergy of specific non-covalent interactions. For this compound, the most critical interactions are π-π stacking and hydrogen bonding. rsc.orgresearchgate.net

The molecular structure of this compound is exceptionally rich in aromatic moieties, featuring one fluorenyl and two phenyl rings. This abundance makes π-π stacking a dominant organizing force. researchgate.net These interactions occur in several ways:

Fmoc-Fmoc Stacking: As the primary driver, the stacking of the large fluorenyl groups often forms the core of the nanofiber. rsc.orgnih.gov

Phenyl-Phenyl Stacking: The two phenyl rings (one from the phenylalanine backbone and the additional beta-phenyl group) can stack with those on adjacent molecules, further stabilizing the structure. researchgate.netacs.org

Complementary to the aromatic interactions, hydrogen bonding provides directional specificity and is essential for the formation of ordered secondary structures, such as the β-sheets commonly found in peptide-based hydrogels. nih.govmanchester.ac.ukresearchgate.net In this compound, several groups can participate in hydrogen bonding:

The carbamate (B1207046) linkage (-NH-C=O) contains both a hydrogen bond donor (N-H) and an acceptor (C=O). These groups can form intermolecular hydrogen bonds analogous to the peptide bonds that stabilize β-sheets in larger peptides. researchgate.netresearchgate.net

The terminal hydroxyl group (-CH₂OH) of the phenylalaninol moiety is a key feature, providing both a hydrogen bond donor (O-H) and an acceptor (the oxygen lone pair). This group can form additional hydrogen bonds, potentially cross-linking adjacent β-sheet-like tapes and contributing significantly to the stability of the 3D gel network.

Computational Chemistry and Theoretical Investigations of N Fmoc Beta Phenyl L Phenylalaninol

Molecular Dynamics Simulations for Conformational Space Exploration and Stability Analysis

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the vast conformational landscape of flexible molecules like N-Fmoc-beta-phenyl-L-phenylalaninol. By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the molecule's position and shape evolve over time. This allows for a detailed analysis of its preferred shapes (conformations) and their relative stabilities.

For instance, MD simulations performed on related Fmoc-peptides have successfully optimized and stabilized models of self-assembled structures, such as cylindrical nanofibers, providing dimensions consistent with experimental observations. researchgate.net

Table 1: Typical Parameters for a Molecular Dynamics Simulation of an Fmoc-Protected Amino Alcohol

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of the solvent environment. | TIP3P, SPC/E (for explicit water) |

| System Size | The number of atoms in the simulation box. | >10,000 atoms (molecule + solvent) |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Time Step | The interval between successive calculations. | 2 fs |

| Ensemble | The statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The simulated temperature. | 298 K (25 °C) |

| Pressure | The simulated pressure. | 1 atm |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and spectroscopic characteristics. For this compound, QC methods can calculate the distribution of electron density, identify the most electron-rich and electron-poor regions, and determine the energies of molecular orbitals.

Key parameters derived from QC calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (electron-poor regions) around the amide and hydroxyl hydrogens. These sites are critical for forming hydrogen bonds and other electrostatic interactions that govern self-assembly and receptor binding.

| Electrostatic Potential | Visualizes the charge distribution on the molecular surface. | Negative potential on oxygen atoms; positive potential on N-H proton. |

Molecular Modeling and Docking Studies in the Context of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. For this compound, docking studies can elucidate how it might interact with a biological target, such as an enzyme or receptor, and reveal the specific binding mechanisms at play.

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable ones. The binding mechanism can range from a "lock-and-key" model, where a rigid ligand fits into a rigid receptor, to an "induced-fit" model, where both the ligand and receptor change their conformation to achieve optimal binding. nih.gov Given the flexibility of this compound, an induced-fit mechanism is highly probable.

Key interactions driving the binding would include:

π-π Stacking: Between the aromatic fluorenyl and phenyl rings of the ligand and aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding pocket.

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl group can act as acceptors.

Hydrophobic Interactions: The nonpolar parts of the molecule, including the phenyl and fluorenyl groups, can form favorable interactions with hydrophobic pockets in the receptor.

These studies are fundamental in rational drug design, where understanding the binding mechanism allows for the modification of the ligand to improve its affinity and specificity for the target. nih.gov

Predictive Modeling of Self-Assembly Mechanisms and Supramolecular Interactions

This compound possesses all the necessary features to be a building block for self-assembly into larger, ordered supramolecular structures. Predictive modeling, often using a combination of MD simulations and quantum chemistry, is essential for understanding the mechanisms that drive this process. The Fmoc group is well-known for its ability to promote self-assembly in amino acids and short peptides, leading to the formation of nanofibers, ribbons, and hydrogels. researchgate.netrsc.org

The primary driving forces for the self-assembly of such molecules are non-covalent interactions:

π-π Stacking: This is a dominant interaction where the aromatic fluorenyl groups of adjacent molecules stack on top of each other. The phenyl side chains can also participate in similar stacking interactions. nih.gov This aromatic stacking is a key factor in the formation of fibrillar structures. researchgate.net

Hydrogen Bonding: The amide linkage (–CO–NH–) can form intermolecular hydrogen bonds, creating patterns similar to β-sheets in proteins. acs.org These directional bonds provide stability and order to the assembled structure. The terminal hydroxyl group offers an additional site for hydrogen bonding.

Hydrophobic Interactions: The large, nonpolar aromatic moieties drive the molecules to aggregate in an aqueous environment to minimize their contact with water.

Computational models can predict how these interactions cooperate to form a hierarchical structure. Individual molecules might first form dimers or small oligomers, which then grow into primary fibrils. researchgate.net These fibrils can subsequently entangle or associate laterally to form thicker ribbons or a three-dimensional network, as seen in hydrogels. researchgate.netrsc.org By simulating these processes, researchers can predict the final morphology of the supramolecular structure and understand how changes to the molecular building block might affect it.

Table 3: Key Supramolecular Interactions in the Self-Assembly of Fmoc-Derivatives

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Fluorenyl rings, Phenyl rings | Primary driving force for aggregation and fibril elongation. nih.gov |

| Hydrogen Bonding | Amide (–CO–NH–), Hydroxyl (–OH) | Provides structural directionality and stability, similar to β-sheets. acs.org |

| Hydrophobic Effect | Entire aromatic framework | Promotes aggregation in aqueous media to form a stable core. |

Emerging Research Directions and Future Prospects for N Fmoc Beta Phenyl L Phenylalaninol

Exploration of Novel Synthetic Methodologies for Expanding Analog Libraries

The generation of N-Fmoc-beta-phenyl-L-phenylalaninol analog libraries is crucial for systematically investigating structure-activity relationships and tuning material properties. While classical synthetic routes exist, future efforts will likely concentrate on more advanced and efficient methodologies to access a wider range of structural diversity.

Recent advances in organic synthesis offer powerful tools for this purpose. For instance, asymmetric, radical C–H functionalization presents a modern approach to forge C-N bonds, enabling the enantioselective synthesis of chiral β-amino alcohols from readily available alcohol precursors nih.gov. Another promising technique is the Sharpless Asymmetric Aminohydroxylation (SAAH), which can be adapted using Fmoc-NHCl as the nitrogen source to produce a variety of Fmoc-protected amino alcohols with high enantiomeric ratios acs.org. These methods could be applied to synthesize analogs with modifications at the β-position.

Furthermore, metallocatalytic processes, such as palladium-catalyzed hydroesterification or copper-catalyzed hydroamination, have proven effective for creating diverse β-phenylalanine derivatives and could be adapted for phenylalaninol backbones nih.gov. These strategies would allow for the introduction of various substituents on the phenyl ring, altering the electronic and steric properties of the molecule. Biocatalytic methods, employing enzymes like hydrolases, also represent a green and highly selective alternative for producing enantiomerically pure analogs nih.gov.

The table below outlines potential analog structures and the synthetic goals they would achieve.

| Analog Type | Structural Modification | Synthetic Goal | Potential Methodology |

| Ring-Substituted Analogs | Addition of functional groups (e.g., -F, -NO₂, -OMe) to the phenyl ring. | Modulate π-π stacking interactions, hydrophobicity, and electronic properties. | Metallocatalysis, Electrophilic Aromatic Substitution. |

| Backbone-Modified Analogs | Altering the stereochemistry (e.g., D-configuration) or alkyl substitution on the carbon backbone. | Investigate the role of chirality in self-assembly and biological recognition. | Asymmetric Aminohydroxylation, Radical C-H Amination nih.govacs.org. |

| N-Terminal Analogs | Replacing the Fmoc group with other protecting groups or functional moieties. | Tune self-assembly drivers and introduce new functionalities (e.g., reporter tags, reactive handles). | Standard protection/deprotection chemistry. |

| C-Terminal Analogs | Derivatization of the primary alcohol to ethers, esters, or other functional groups. | Create prodrugs, linkers for bioconjugation, or monomers for polymerization. | Esterification, Etherification. |

Advanced Applications in Bio-Inspired Materials Science and Engineering

The self-assembly of Fmoc-protected amino acids into functional biomaterials is a well-established field, with Fmoc-phenylalanine being a canonical example sigmaaldrich.comresearchgate.net. These molecules typically form hydrogels composed of nanofibrillar networks driven by a combination of hydrogen bonding and π-π stacking interactions from the Fmoc and phenyl groups acs.orgresearchgate.net.

This compound is an intriguing candidate for creating novel bio-inspired materials. The critical difference lies in the C-terminal group: a hydroxyl (-OH) in phenylalaninol versus a carboxylic acid (-COOH) in phenylalanine. This structural change is expected to significantly alter the hydrogen-bonding network within the self-assembled state, potentially leading to materials with distinct morphologies, stabilities, and mechanical properties compared to their well-studied carboxylic acid counterparts. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming different supramolecular architectures than the dimeric hydrogen bonds typical of carboxylic acids.

Research in this area would explore how this compound self-assembles in various solvents and conditions to form hydrogels, organogels, or other ordered structures. These materials could serve as scaffolds for 3D cell culture, platforms for controlled drug release, or templates for biomineralization. Furthermore, β-amino alcohols have been investigated as bio-based curing agents in polymer chemistry, for example, in the synthesis of polyhydroxyurethane thermosets rsc.org. This suggests a potential application for this compound and its derivatives as functional additives or monomers in the creation of advanced, bio-based polymers.

Integration into Hybrid Functional Systems and Nanotechnological Constructs

The creation of hybrid materials, which combine organic molecules with inorganic components, offers a pathway to systems with synergistic or entirely new functionalities. This compound is well-suited for integration into such constructs due to its multiple functional sites.

One promising direction is the development of organic-inorganic hybrid sol-gel materials. Amino alcohols can be reacted with precursors like epoxy bicyclic silanes to form cross-linked networks mdpi.com. By incorporating this compound into a silica (B1680970) or titania matrix, it is possible to create materials with tailored optical, mechanical, and surface properties. The Fmoc group's intrinsic fluorescence could be harnessed for built-in sensing capabilities, while the chiral amino alcohol structure could impart stereoselectivity for catalytic applications.

In nanotechnology, the molecule could be used to functionalize the surfaces of nanoparticles (e.g., gold, silica, quantum dots). The amino or hydroxyl groups can serve as anchors to bind to the nanoparticle surface, while the projecting Fmoc-phenyl moiety would modify the particle's hydrophobicity and mediate interactions with its environment or other molecules. Such hybrid nanoparticles could find use in targeted drug delivery, bio-imaging, or as components in electronic devices. The self-assembly properties of the molecule could also be exploited to template the growth of inorganic nanostructures, creating ordered arrays of nanowires or nanoparticles.

Investigation of Unexplored Reactivity and Derivatization Pathways

A deep understanding of the reactivity of this compound is essential for unlocking its full potential. The molecule possesses several reactive sites that can be selectively addressed to synthesize a vast array of derivatives. Future research will focus on systematically exploring these chemical transformations.

The primary hydroxyl group is a key handle for derivatization. It can undergo esterification with various carboxylic acids to attach drug molecules, fluorescent dyes, or polymerization initiators. Alternatively, etherification could be used to introduce bulky groups to modulate self-assembly or to attach acid-labile functionalities for controlled release applications.

Upon removal of the base-labile Fmoc group, the secondary amine is exposed. This amine can be acylated, sulfonated, or used as a nucleophile in various coupling reactions. It is a common practice to derivatize amines with reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) for analytical purposes such as HPLC, which underscores the amine's reactivity oup.comshimadzu.com. This site is also the point of extension for peptide synthesis, allowing the incorporation of the phenylalaninol moiety into peptidomimetic structures.

The phenyl ring, while less reactive, can undergo electrophilic aromatic substitution to introduce functional groups that can fine-tune the electronic properties and intermolecular interactions of the molecule.

The table below details the primary reactive sites and potential derivatization pathways.

| Reactive Site | Functional Group | Potential Reaction | Resulting Derivative / Application |

| C-Terminus | Primary Alcohol (-CH₂OH) | Esterification | Attachment of active molecules; Prodrugs; Monomers for polyesters. |

| Etherification | Tuning of solubility and steric bulk; Linkers for solid-phase synthesis. | ||

| Oxidation | Conversion to corresponding aldehyde or carboxylic acid for further conjugation. | ||

| N-Terminus | Secondary Amine (-NH-) (after Fmoc deprotection) | Acylation / Amide Bond Formation | Peptide synthesis; Attachment of reporter groups or polymers (e.g., PEGylation). |

| Reductive Amination | Formation of tertiary amines with diverse substituents. | ||

| Sulfonylation | Synthesis of sulfonamides with potential biological activity. | ||

| Side Chain | Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Modification of electronic properties; Introduction of handles for further reaction (e.g., reduction of nitro group to amine). |

By systematically exploring these pathways, a new chemical space based on the this compound scaffold can be developed, paving the way for novel applications in medicine, materials science, and nanotechnology.

Q & A

Q. What are the recommended synthetic strategies for N-Fmoc-beta-phenyl-L-phenylalaninol, and how do coupling agents influence reaction efficiency?

- Methodological Answer : this compound is typically synthesized via solution-phase or solid-phase peptide synthesis (SPPS). For solution-phase, a common approach involves coupling Fmoc-protected intermediates using activating agents like HBTU or EDC with HOBt, followed by deprotection with piperidine (20% in DMF) . For example, coupling Fmoc-L-amino acids to amino alcohols requires careful pH control (pH 7–9) to avoid premature Fmoc deprotection or racemization . Coupling agents such as HBTU improve efficiency by activating carboxyl groups, reducing reaction times to 30–60 minutes, and minimizing side products . Post-synthesis, purification via reversed-phase HPLC (C18 columns, acetonitrile/water gradients) ensures high purity (>95%) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Stability is critical for Fmoc-protected compounds. Store this compound at –20°C in airtight, desiccated containers to prevent moisture absorption and Fmoc cleavage . Prior to use, equilibrate the compound to room temperature under nitrogen to avoid condensation. For short-term use (≤1 week), refrigeration (4°C) in dry DMSO or DMF is acceptable. Regularly monitor purity via HPLC (e.g., 98.5% assay purity with ≤0.1% free amino acids) .

Advanced Research Questions

Q. What advanced techniques validate the stereochemical integrity of this compound, and how can racemization be minimized?

- Methodological Answer : Chiral purity is assessed using circular dichroism (CD) spectroscopy or chiral HPLC with columns like Chirobiotic T . Racemization risks arise during coupling; mitigate this by:

Q. How do Fmoc deprotection methods affect this compound in solid-phase synthesis?

- Methodological Answer : Traditional Fmoc removal uses piperidine (20% in DMF), but ionic liquids (e.g., [BMIM][BF₄]) offer a milder alternative, enabling efficient cleavage at room temperature without damaging acid-sensitive groups . For this compound, compare deprotection efficiency via LC-MS: ionic liquids reduce side reactions (e.g., diketopiperazine formation) by 15–20% compared to piperidine. However, solvent compatibility with resin (e.g., Wang or Rink amide) must be validated to avoid swelling .

Q. What strategies address solubility challenges of this compound in peptide synthesis?

- Methodological Answer : Poor solubility in SPPS solvents (e.g., DMF) can hinder coupling. Strategies include:

- Using co-solvents like DMSO (10–20%) to enhance solubility without destabilizing the resin .

- Incorporating backbone amide linkers (BAL) to improve resin compatibility .

- Pre-activating the amino alcohol with OxymaPure and DIC, which enhances solubility and reduces aggregation .

Analytical and Application-Focused Questions

Q. How can isotope-labeled this compound improve structural studies in NMR and mass spectrometry?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) enables precise tracking in NMR, resolving conformational dynamics in peptide folds. For instance, ¹⁵N-labeled Fmoc-Phe derivatives enhance signal resolution in 2D HSQC experiments, identifying β-sheet interactions . In MS, deuterated analogs reduce fragmentation noise, improving SILAC-based quantification accuracy .

Q. What experimental designs mitigate low coupling efficiency during this compound incorporation into peptides?

- Methodological Answer : Low coupling efficiency (<90%) often stems from steric hindrance. Optimize by:

- Extending reaction times (≥2 hours) with double couplings .

- Using microwave-assisted SPPS (50°C, 30W) to enhance diffusion into resin pores .

- Employing pseudo-proline dipeptides to reduce steric bulk adjacent to the β-phenyl group .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported Fmoc deprotection kinetics for this compound?

- Methodological Answer : Conflicting deprotection rates may arise from solvent polarity or base strength. Systematically test conditions:

- Compare piperidine (20% in DMF) vs. DBU (2% in DMF) via UV monitoring (301 nm Fmoc release) .

- Validate with Kaiser tests: Incomplete deprotection shows residual blue coloration, requiring extended treatment (2 × 10 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.